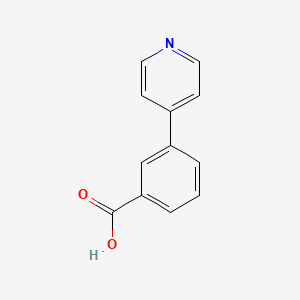

3-(Pyridin-4-yl)benzoic acid

Descripción

Significance in Modern Organic and Inorganic Chemistry Research

The dual functionality of 3-(Pyridin-4-yl)benzoic acid underpins its importance in both organic and inorganic chemistry. In organic synthesis, it serves as a crucial intermediate for the creation of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, while the pyridine (B92270) ring offers a site for various substitution reactions. vulcanchem.com For instance, the hydrolysis of its ester derivatives yields the parent acid, which can then be used as a precursor for amide synthesis.

In the realm of inorganic chemistry, this compound is highly valued as a ligand in coordination chemistry. cymitquimica.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of a diverse range of metal-organic complexes with interesting structural topologies. osti.gov This has led to the synthesis of numerous coordination polymers and metal-organic frameworks (MOFs). osti.gov

Interdisciplinary Relevance across Materials Science, Catalysis, and Biomedicine

The influence of this compound extends beyond traditional chemistry into several interdisciplinary fields, most notably materials science, catalysis, and biomedicine.

Materials Science: The ability of this compound to form well-defined, porous structures with metal ions has made it a cornerstone in the development of metal-organic frameworks (MOFs). osti.govnih.gov These materials possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation. nih.gov For example, a MOF constructed with a derivative of this compound has demonstrated good selectivity for the separation of CO2 over N2. nih.gov The thermal stability of these MOFs is also a significant advantage, with some frameworks being stable at temperatures exceeding 350°C. brieflands.com

| Property | Value | Reference |

| Formula | C12H9NO2 | cymitquimica.com |

| Molecular Weight | 199.21 g/mol | chemscene.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

Catalysis: The metal complexes and MOFs derived from this compound and its analogs have shown significant promise as catalysts. acs.org The metal centers within these frameworks can act as active sites for various chemical transformations. For instance, cobalt and copper complexes synthesized with a derivative of 4-(pyridin-4-yl)benzoic acid have been shown to act as electrocatalysts for water splitting. acs.org Furthermore, some MOFs exhibit catalytic activity for reactions such as the conversion of CO2 and epoxides into cyclic carbonates. researchgate.net

Biomedicine: The structural motif of this compound is present in various biologically active molecules, making it a valuable scaffold in medicinal chemistry and drug discovery. smolecule.com Derivatives of this compound have been investigated for a range of potential therapeutic applications, including antimicrobial and anticancer properties. smolecule.comsmolecule.com For example, it is a known intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. chemicalbook.com The pyridine and benzoic acid moieties can engage in hydrogen bonding and other interactions with biological targets like enzymes and receptors. smolecule.comsmolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGIZNZSONLPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383782 | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-78-8 | |

| Record name | 3-(4-Pyridinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyridin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for 3-(Pyridin-4-yl)benzoic acid

The synthesis of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction stands out as a primary and highly effective method for the synthesis of this compound. This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing boronic acid with a halogenated benzoic acid derivative, or vice versa. A common pathway is the reaction of 4-pyridylboronic acid with 3-bromobenzoic acid. The versatility of this method allows for the synthesis of a wide range of derivatives by simply varying the substituents on either of the coupling partners. smolecule.comarabjchem.org

The general conditions for the Suzuki-Miyaura coupling involve a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/H₂O). The reaction is typically heated to ensure efficient conversion. smolecule.com The choice of catalyst and ligands can be crucial for optimizing the reaction yield and minimizing side products. nih.gov Research has shown that even without the need for protecting groups on amine-substituted reactants, the Suzuki coupling can proceed efficiently. researchgate.net

Below is a representative table of conditions and reactants used in Suzuki-Miyaura couplings to synthesize pyridylbenzoic acid derivatives:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 3-Bromobenzoic acid | 4-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | High |

| Methyl 4-bromobenzoate | 4-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |

| 3-Fluorobenzoic acid | 4-Pyridylboronic acid | Palladium Catalyst | K₂CO₃ | Toluene/Ethanol | - |

This table is illustrative and specific yields can vary based on precise reaction conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) presents an alternative route for the synthesis of pyridyl-substituted benzoic acids. smolecule.com In this type of reaction, a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. For the synthesis of this compound, this could involve the reaction of a pyridine (B92270) derivative with a substituted benzene (B151609) ring.

The reactivity of the pyridine ring towards nucleophilic attack is a key consideration. For instance, 4-chloropyridine (B1293800) is more reactive than 2-chloropyridine (B119429) in SNAr reactions. wuxibiology.com The presence of electron-withdrawing groups on the aromatic ring can facilitate the reaction by stabilizing the intermediate Meisenheimer complex. smolecule.com The reaction of 4-chloropyridine with a suitable 3-substituted benzoic acid derivative under basic conditions can lead to the desired product. However, the stability of reactants like 4-chloropyridine, which can be unstable on its own, is a factor to consider. researchgate.net The hydrochloride salt is often used for better stability. researchgate.net

The choice of base and solvent is critical for the success of SNAr reactions. Common bases include potassium carbonate and sodium hydroxide (B78521), while solvents can range from polar aprotic solvents like DMF to alcohols. bath.ac.uk

Multicomponent Reaction Strategies (e.g., pyridin-4-ol synthesis precursors)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. tcichemicals.com While a direct MCR for this compound is not commonly cited, MCRs can be employed to synthesize highly substituted pyridin-4-ol derivatives, which can then serve as versatile precursors. chim.it

One such strategy involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it This three-component reaction yields highly functionalized pyridin-4-ols. These pyridin-4-ols can be further converted into pyridin-4-yl nonaflates, which are excellent substrates for subsequent palladium-catalyzed cross-coupling reactions to introduce the benzoic acid moiety. chim.it This multi-step, one-pot approach provides a flexible route to a variety of substituted pyridine derivatives. chim.it

Another MCR approach involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid to synthesize complex nitrogen-containing heterocycles. acs.org While not a direct synthesis of the target compound, this illustrates the power of MCRs in building complex molecular scaffolds that could be adapted for the synthesis of pyridylbenzoic acid derivatives.

Ligand Design and Modification Principles for this compound Derivatives

The strategic design and modification of this compound and its derivatives are crucial for their application as ligands in coordination chemistry and materials science. mdpi.comresearchgate.net The ability to tune the electronic and steric properties of these ligands allows for the construction of functional materials with desired properties. nih.gov

Rational Design of Substituted Pyridylbenzoate Ligands

The rational design of substituted pyridylbenzoate ligands involves a deep understanding of structure-property relationships. rsc.org By strategically placing different functional groups on the pyridine or benzoic acid rings, one can influence the ligand's coordination behavior, electronic properties, and the resulting architecture of metal-organic frameworks (MOFs). mdpi.com

Key design principles include:

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups can alter the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. For example, electron-withdrawing groups like halogens on the pyridine ring can increase the acidity of the benzoic acid.

Steric Hindrance : Bulky substituents can influence the coordination geometry around the metal center and can affect the packing of molecules in the solid state, which can be a tool to control the dimensionality and topology of coordination polymers.

Functional Group Placement : The position of substituents is critical. For instance, the isomeric placement of the pyridyl group (e.g., 3-pyridyl vs. 4-pyridyl) can lead to different coordination modes and network topologies. researchgate.net

Flexibility : Introducing flexible spacers between the pyridyl and benzoate (B1203000) moieties can allow the ligand to adopt different conformations, leading to a wider range of coordination architectures. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the properties of designed ligands and to guide synthetic efforts. whiterose.ac.uk

Derivatization Strategies for Enhanced Functionality

Derivatization of the this compound scaffold is a powerful tool to enhance its functionality for specific applications. The carboxylic acid and pyridine groups serve as convenient handles for a variety of chemical modifications. vulcanchem.com

Common derivatization strategies include:

Esterification and Amidation : The carboxylic acid group can be readily converted into esters or amides through standard coupling reactions, for example, using activating agents like HBTU. This allows for the introduction of a wide range of functional groups.

Substitution on the Pyridine Ring : The pyridine ring can be functionalized with various substituents, such as halogens, alkyl groups, or other functional moieties, which can then participate in further reactions or modulate the ligand's properties. nih.gov

Introduction of Additional Coordinating Sites : Functional groups capable of metal coordination can be introduced to create multidentate ligands, leading to more complex and robust coordination networks. researchgate.net

Charge-Switch Derivatization : Novel derivatization methods, such as reacting hydroxyl groups with agents like 3-(chlorosulfonyl)benzoic acid, can introduce a permanent charge, which can be useful in analytical applications. nih.govacs.org

These derivatization strategies enable the fine-tuning of the properties of this compound-based ligands for applications ranging from catalysis and gas sorption to the development of novel optical and magnetic materials. mdpi.comnih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs

Coordination Modes and Metal Ion Complexation of 3-(Pyridin-4-yl)benzoic acid

The versatility of this compound as a ligand stems from the independent or simultaneous coordination of its two primary functional groups. The specific coordination behavior is influenced by factors such as the choice of metal ion, reaction conditions, and the presence of other coordinating species.

The carboxylate group of the deprotonated ligand (3-(pyridin-4-yl)benzoate) is a key player in forming robust connections with metal centers. It can adopt several coordination modes, which dictates the dimensionality and connectivity of the resulting framework.

In one instance, involving a gadolinium(III) complex, the carboxylate groups exhibit both bidentate chelating and monodentate bridging coordination modes. nih.gov In this structure, the Gd(III) ion is coordinated by one bidentate carboxylate group and four monodentate bridging carboxylate oxygen atoms from different ligands. nih.gov This dual functionality allows for the formation of polymeric chains where adjacent metal ions are linked by two separate ligands. nih.gov

The bridging capability is fundamental to extending the structure into higher dimensions. For example, in frameworks constructed with divalent metals like cadmium, the carboxylate group can bridge metal ions to form chains or layers. scirp.org

| Coordination Mode | Description | Example Metal Ion | Reference |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. | Gd(III) | nih.gov |

| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group bind to the same metal ion. | Gd(III) | nih.gov |

| Bridging | The carboxylate group links two or more metal centers. This is a common mode in the formation of MOFs. | Gd(III), Cd(II) | nih.govscirp.org |

The structural diversity of MOFs can be further expanded by employing this compound in mixed-ligand systems. This strategy involves introducing a secondary organic linker, often a dicarboxylate, to build frameworks with unique topologies and properties. For example, novel three-dimensional networks have been synthesized using derivatives of this compound in conjunction with benzenedicarboxylate (bdc) ligands. rsc.org In these systems, the pyridyl-containing ligand and the dicarboxylate ligand work in concert to connect metal-based secondary building units (SBUs) into complex 3D structures. rsc.orguniven.ac.za This approach highlights the modularity of MOF design, where combining ligands of different geometries and functionalities can lead to new and intricate materials.

Pyridyl Nitrogen Coordination

Structural Diversity of Metal-Organic Frameworks Built with Pyridylbenzoic Acids

The use of this compound and its isomers has led to a rich variety of MOF architectures, ranging from two-dimensional layers to complex three-dimensional porous frameworks. researchgate.net The final structure is often a result of the interplay between the ligand's geometry, the coordination preference of the metal ion, and the reaction conditions.

A common structural motif for MOFs built with this compound is the two-dimensional (2D) layered network. In these structures, the metal ions act as nodes, and the bifunctional ligands act as linkers to form extended sheets.

A notable example involves the reaction of a derivative, 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, with cobalt(II), copper(II), and zinc(II). acs.org The resulting isostructural MOFs all feature a uninodal 2D layer with a classic 4⁴-sql (square lattice) topology. acs.org Similarly, using 3-(3-methylpyridin-4-yl)benzoic acid, a derivative of Hpybz, with Zn(II), Cd(II), or Cu(II) also yields 2D coordination networks with a 4-connected sql topology, although they exhibit different packing and interpenetration modes. researchgate.net Another study using 3-nitro-4-(pyridin-4-yl)benzoic acid with Ni(II) resulted in a 2D network with an sql topology, which further assembled into a 3D supramolecular framework through hydrogen bonding. nih.govresearchgate.net

| Metal Ion(s) | Ligand Derivative | Resulting Architecture | Topology | Reference |

| Co(II), Cu(II), Zn(II) | 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Uninodal 2D layer | sql | acs.org |

| Zn(II), Cd(II), Cu(II) | 3-(3-methylpyridin-4-yl)benzoic acid | 2D coordination networks | sql | researchgate.net |

| Ni(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | 2D network forming a 3D supramolecular framework | sql | nih.govresearchgate.net |

| Zn(II), Co(II), Ni(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Interpenetrating 2D layers | sql | rsc.org |

The connectivity offered by this compound is also well-suited for constructing robust three-dimensional (3D) frameworks. These structures are of particular interest due to their potential for porosity and applications in areas like gas storage and catalysis.

Reactions of this compound with manganese(II), zinc(II), and cadmium(II) under ambient conditions have yielded a series of isomorphous 3D MOFs. osti.gov These frameworks are built from octahedral metal nodes extended by the ligands, which act as 3-connected tectons, resulting in a novel (3,6)-connected net topology. osti.gov A reaction with lead(II) using the same ligand produced a completely different 3D framework, demonstrating how the choice of metal ion can dramatically alter the resulting architecture. osti.gov

In another example, a derivative, 3-nitro-4-(pyridin-4-yl)benzoic acid, was used to create three distinct 3D MOFs with cadmium(II) and nickel(II). nih.gov One Cd(II)-based framework resulted in a fourfold interpenetrating 3D structure with a diamondoid (dia) topology, while a second, using a binuclear cadmium cluster as a node, produced a non-interpenetrating 3D framework with a primitive cubic (pcu) topology. nih.govbrieflands.comnih.gov These examples underscore the structural richness achievable with pyridylbenzoic acid-based ligands.

Interpenetrated and Non-Interpenetrated Networks

The formation of either interpenetrated or non-interpenetrated frameworks using pyridylbenzoate-type ligands is a common phenomenon, often dictated by the choice of metal center, ligand functionality, or reaction conditions. Interpenetration, where two or more independent networks are entangled, can significantly influence the porosity and stability of the resulting MOF. ustc.edu.cnresearchgate.net

For instance, using the derivative ligand 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), researchers have synthesized a series of metal(II) complexes. The complexes with Zn(II), Co(II), and Ni(II) all feature a two-dimensional layer with a 4⁴-sql topology, where two such nets interpenetrate in a parallel fashion. rsc.org In contrast, the analogous complex with Cd(II) exhibits a similar 2D layer with sql topology but shows no interpenetration. rsc.org This highlights the subtle influence the metal ion can have on the final architecture.

Similarly, studies with 3-nitro-4-(pyridin-4-yl)benzoic acid have yielded both highly interpenetrated and non-interpenetrated structures. A cadmium(II) MOF constructed with this ligand resulted in a fourfold interpenetrating three-dimensional framework with a diamondoid (dia) topology. nih.gov Conversely, by incorporating acetate (B1210297) groups, a different cadmium(II) complex with the same ligand formed a non-interpenetrating 3D framework with a primitive cubic (pcu) topology. nih.gov The modification of the ligand itself can also be a powerful tool for controlling interpenetration. A non-interpenetrated MOF with rugby-like channels was constructed using a dicarboxylic acid ligand, a modification from a cyano-containing analogue that produced a two-fold interpenetrated MOF. rsc.org

Topological Analysis of MOF Structures (e.g., sql, dia, pcu)

Topological analysis is a powerful tool to simplify and classify the complex architectures of MOFs. The ligand this compound and its derivatives have been shown to generate frameworks with several common and novel topologies.

The sql (square lattice) topology is frequently observed in 2D networks. As mentioned, MOFs based on the ligand 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid with Zn(II), Co(II), Ni(II), and Cd(II) all exhibit uninodal 2D layers with a 4⁴-sql topology. rsc.org A nickel(II) MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid also generates a 2D network with an sql topology. nih.gov

The dia (diamondoid) topology is a common 4-connected net found in 3D frameworks. A Cd(II) MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid adopts a fourfold interpenetrating 3D framework with a dia topology. nih.gov Another study on a cobalt(II) compound with 4-(4-pyridyl)benzoate also reported a 4-fold interpenetrated dia network. researchgate.net

The pcu (primitive cubic) topology, a 6-connected net, has also been identified. A binuclear Cd(II) cluster with 3-nitro-4-(pyridin-4-yl)benzoic acid and acetate co-ligands acts as a 6-connected node to produce a non-interpenetrating 3D framework with a pcu topology. nih.gov

Beyond these common topologies, reactions of this compound with different metal salts have led to new (3,6)-connected net topologies. Isomorphic complexes with Mn(II), Zn(II), and Cd(II) form 3D arrays with the Schläfli symbol of (3.4.5)(3².4⁴.5⁵.6².7²), while a Pb(II) complex shows a different 3D framework with a (4².6)₂(4⁴.6².8⁹) topology. osti.gov

Factors Influencing MOF Construction and Topology

The final structure and topology of a MOF are not solely determined by the ligand but are the result of a complex interplay of various synthetic parameters.

Influence of Specific Metal Centers (e.g., Zn(II), Cd(II), Ni(II), Co(II), Gd(III), Pb(II), Cu(II))

The choice of the metal ion, with its specific coordination preferences, ionic radius, and lability, is a critical factor in determining the final MOF architecture.

Zn(II) and Co(II): These ions have been used to create isostructural MOFs with mixed 3-(pyridin-4-yl)benzoate (34pba) and 4-(pyridin-4-yl)benzoate (44pba) ligands. rsc.orgrsc.org In another instance, with a triazolyl-pyridyl-benzoate ligand, both Zn(II) and Co(II) produced 2-fold interpenetrated sql networks. rsc.org

Cd(II): In contrast to Zn(II) and Co(II) with the same triazolyl ligand, Cd(II) formed a non-interpenetrated sql network, likely due to its larger ionic radius. rsc.org With 3-nitro-4-(pyridin-4-yl)benzoic acid, Cd(II) can form either a fourfold interpenetrating dia network or a non-interpenetrating pcu network depending on the presence of co-ligands. nih.gov

Ni(II): A Ni(II)-based MOF using 3-nitro-4-(pyridin-4-yl)benzoic acid was found to have high structural stability, decomposing beyond 364°C. nih.govbrieflands.com It forms a 2D network with an sql topology. nih.gov

Gd(III): Lanthanide metals like Gd(III) have been used with 3-nitro-4-(pyridin-4-yl)benzoic acid to create chiral lanthanide-organic frameworks (LOFs). researchgate.net The interaction between adjacent Gd³⁺ ions in one such framework is comparable to those found in compounds containing malonate and oxalate (B1200264) ligands. researchgate.net

Pb(II): A Pb(II) complex with this compound resulted in a unique 3D framework with a (4².6)₂(4⁴.6².8⁹) topology, which differs from the structures formed with transition metals like Mn, Zn, and Cd under similar conditions. osti.gov MOFs have also been investigated for their ability to remove heavy metal ions like Pb(II) from water. nih.gov

Cu(II): A bimetallic U-Cu 3D MOF using 4-(4-pyridyl)benzoic acid was reported to have a rare nine-fold interpenetration. researchgate.net

The following table summarizes the influence of different metal centers on the topology and interpenetration of MOFs constructed from this compound and its derivatives.

| Metal Ion | Ligand | Topology | Interpenetration | Reference |

| Zn(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | sql | 2-fold | rsc.org |

| Cd(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | sql | None | rsc.org |

| Co(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | sql | 2-fold | rsc.org |

| Ni(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | sql | 2-fold | rsc.org |

| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | dia | 4-fold | nih.gov |

| Cd(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid + acetate | pcu | None | nih.gov |

| Ni(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | sql | - | nih.gov |

| Mn(II) | This compound | (3.4.5)(3².4⁴.5⁵.6².7²) | - | osti.gov |

| Pb(II) | This compound | (4².6)₂(4⁴.6².8⁹) | - | osti.gov |

Role of Solvent Systems and Hydrothermal/Solvothermal Conditions

The solvent system employed during MOF synthesis is not merely a medium for reaction but can play a crucial templating role, influencing the final structure. orientjchem.org Solvothermal and hydrothermal methods, which involve heating the reactants in a sealed vessel, are common techniques for MOF synthesis. core.ac.ukacs.org

The choice of solvent can direct the formation of different polymorphs or isomers. For example, in the synthesis of Co(II) frameworks with mixed 3- and 4-pyridylbenzoate ligands, using a DMF/ethanol solvent system yielded {[Co(34pba)(44pba)]·DMF}n. mdpi.com When an acetonitrile/water mixture was used instead, an isomorphous framework, {[Co(34pba)(44pba)]·(C₃H₆O)}n, was formed, but the guest molecule was acetone, produced from the in-situ hydrolysis and ketonization of acetonitrile. mdpi.com

Mixed solvent systems are often used to ensure the solubility of all precursors. core.ac.uk A Zn-based MOF containing a benzoic acid derivative was synthesized via a solvothermal method in a mixed N,N-dimethylformamide:methanol solvent system. brieflands.com The polarity of the solvent can also affect the bridging modes of the ligand and thus the dimensionality of the resulting framework. core.ac.uk

pH Control in Coordination Polymer Synthesis

The pH of the reaction medium is a critical parameter, particularly for ligands containing carboxylic acid groups, as it governs the degree of deprotonation. arabjchem.org This, in turn, dictates the coordination modes available to the ligand and can lead to the formation of structurally diverse coordination polymers.

For instance, studies on zinc coordination polymers with a carboxylate-functionalized triazole derivative showed that a pH of 3.5 resulted in a 2D layer structure, while a pH of 5.5 produced a 3D coordination network with a self-interpenetrating topology. researchgate.net Similarly, the synthesis of three different cobalt complexes with varying compositions and dimensionalities was achieved by adjusting the pH to 5, 6, and 7. arabjchem.org The pH value has also been found to be highly important for the crystallization and growth of coordination polymers based on bulky 4-(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzoate. sci-hub.se At lower pH values, carboxylate ligands may be only partially deprotonated, while higher pH can lead to full deprotonation and potentially the coordination of hydroxide (B78521) ions to the metal centers, resulting in more complex networks. arabjchem.org

Supramolecular Interactions and Host-Guest Chemistry within Pyridylbenzoate MOFs

The porous nature of MOFs derived from pyridylbenzoate ligands allows for the encapsulation of guest molecules, leading to interesting host-guest chemistry. The interactions between the host framework and the guest species are governed by a variety of non-covalent, supramolecular forces. rsc.org

MOFs constructed from Co(II) and Zn(II) with mixed 3-(pyridin-4-yl)benzoate and 4-(pyridin-4-yl)benzoate ligands have been studied for their ability to adsorb volatile organic compounds (VOCs). rsc.org The inclusion of chlorinated VOCs like dichloromethane (B109758), chloroform, and chlorobenzene (B131634) within the MOF channels was confirmed by single-crystal X-ray diffraction. rsc.org These guest molecules were held in place by a combination of supramolecular interactions, including Cl⋯π and C–H⋯π interactions with the aromatic rings of the framework. rsc.org In the case of chlorobenzene, π⋯π interactions between the guest and the MOF walls were also observed. rsc.org

The same frameworks were also shown to be robust sorbents for iodine. rsc.orgrsc.org The crystal structure of the iodine-loaded cobalt MOF revealed I⋯π and I⋯I interactions between the iodine guest molecules and the channel walls, as well as between the iodine molecules themselves. rsc.org The ability of these MOFs to be cycled through sorption and desorption processes without losing their structural integrity highlights their robustness. rsc.org

Furthermore, host-guest interactions can lead to phenomena such as solvatochromism, where the color of the material changes upon solvent exchange. This effect is attributed to supramolecular interactions, such as hydrogen bonding or direct coordination of the solvent to the metal center, which alter the energy of the d-d electronic transitions of the metal ion. mdpi.com

The table below details some of the observed supramolecular interactions in pyridylbenzoate MOFs.

| Host MOF | Guest Molecule | Supramolecular Interaction Type | Reference |

| [Co(34pba)(44pba)]n | Chlorinated VOCs | Cl⋯π, C–H⋯π, π⋯π | rsc.org |

| [Co(34pba)(44pba)]n | Iodine (I₂) | I⋯π, I⋯I | rsc.org |

| Co₂(pybz)₂(acetate)₂ | Acetylene (C₂H₂) | H-bonds, π-π interactions | acs.org |

| Various Co(II)/Zn(II) MOFs | Various Solvents | Hydrogen bonding, coordination to metal | mdpi.com |

Hydrogen Bonding Networks in Extended Structures

The molecular structure of this compound (also referred to as 3,4-Hpybz or PBC) is not planar; the phenyl and pyridine (B92270) rings are twisted with respect to each other, with a reported dihedral angle of 32.14 (7)°. researchgate.net This inherent torsion is a key factor in the formation of its extended structures. In its crystalline state, intermolecular O-H···N hydrogen bonds are the primary interaction, linking adjacent molecules into infinite one-dimensional chains. researchgate.net

Adsorption Phenomena and Gas Sorption Studies

The porosity and tunable channel environments of MOFs constructed using this compound and its derivatives make them promising candidates for various adsorption applications. The specific interactions between the framework and guest molecules govern the material's capacity and selectivity for sorption. rsc.org

Metal-organic frameworks are recognized as a compelling class of materials for the detection and removal of volatile organic compounds (VOCs). researchgate.nettaylorfrancis.com Their high surface-to-volume ratio and tunable pore sizes facilitate the diffusion and adsorption of analytes. researchgate.net

Research has demonstrated the efficacy of mixed-ligand MOFs incorporating 3-(pyridin-4-yl)benzoate (34pba) for VOC sorption. Isostructural MOFs, specifically [Co(34pba)(44pba)]n (where 44pba is 4-(pyridin-4-yl)benzoate) and the analogous zinc(II) framework, have been investigated for their ability to adsorb halogenated VOCs. rsc.org These frameworks showed selective adsorption for chlorinated VOCs such as dichloromethane, chloroform, and chlorobenzene, with the guest molecules being removable while the framework's integrity is maintained. rsc.org Further studies extended this to bromo- and iodo-derivatives of these solvents. rsc.org The sorption capacity of these MOFs for various chlorinated solvents and amines has been explored, with some frameworks exhibiting solvatochromism—a color change upon guest uptake. mdpi.comresearchgate.net This property is particularly useful for developing colorimetric sensors for VOCs. nih.gov

The kinetics of desorption for VOCs like dichloromethane from these cobalt-based frameworks have been studied, with a measured activation energy of 70 kJ mol⁻¹. rsc.org This reversibility is a key feature for the practical application and regeneration of these adsorbent materials. rsc.org

The separation of carbon dioxide (CO₂) from other gases like nitrogen (N₂) is a critical industrial process, and MOFs are heavily researched for this purpose due to their potential for selective adsorption. scispace.com The keys to efficient separation are often high heats of adsorption for CO₂ and specific interactions with the framework. scispace.com

MOFs built with ligands related to this compound have shown notable selectivity. For example, a cadmium-based MOF using the ligand 3-nitro-4-(pyridin-4-yl)benzoic acid demonstrated a good separation selectivity for CO₂ over N₂ (CO₂/N₂ = 71) at 273 K. nih.gov This indicates that the amount of CO₂ adsorbed is 71 times higher than that of N₂ at the same pressure. nih.gov This high selectivity is often attributed to the strong interactions between the CO₂ molecules and the polar functional groups or unsaturated metal sites within the MOF's pores. nanochemres.org The presence of amide functionalities on the pore surfaces of some MOFs, for instance, has been shown to enhance CO₂ adsorption enthalpy and selectivity through dipole-quadrupole interactions. nanochemres.org

A cobalt-based MOF, [Co(34pba)(44pba)]n, also demonstrated a higher adsorption capacity for CO₂ compared to hydrogen. rsc.org

The capture of radioactive iodine from nuclear waste is a significant challenge for environmental safety. arxiv.org MOFs are considered excellent candidates for iodine adsorption due to their high porosity and the ability to incorporate specific functional groups that have a high affinity for iodine. arxiv.orgmdpi.com

The mechanism of iodine capture in pyridyl-containing MOFs is largely driven by host-guest interactions involving the electron-rich components of the framework. mdpi.com The nitrogen atoms in the pyridine rings act as electron-pair donors, enhancing the affinity for iodine molecules through charge transfer. mdpi.comnih.govacs.org Density Functional Theory (DFT) calculations have confirmed that N-containing ligands, such as pyridine, have a high affinity toward iodine, with N···I interatomic distances being smaller than I···I distances, indicating a strong interaction. mdpi.com

Selective Gas Sorption (e.g., CO2/N2 separation)

Chiral Metal-Organic Frameworks and Spontaneous Chiral Resolution in Pyridylbenzoate Systems

The synthesis of chiral metal-organic frameworks (CMOFs) from achiral building blocks is a fascinating and challenging area of crystal engineering. nih.gov Spontaneous chiral resolution is a process where a racemic or achiral starting material crystallizes into separate non-superimposable, mirror-image crystals (enantiomorphs). This phenomenon has been observed in systems utilizing pyridylbenzoate-type ligands.

Although this compound itself is achiral, it can be used to construct chiral frameworks. rsc.orgresearchgate.net For example, a nickel(II) coordination polymer, [Ni(3,4-pybz)₂(H₂O)]n, built from this ligand, results in a 3D framework with a quartz-like topology, which is inherently chiral. researchgate.net The chirality in such cases does not arise from the ligand itself but from the helical arrangement of the components in the crystal structure.

In a broader context of pyridylbenzoate systems, spontaneous resolution has been achieved using related achiral ligands. A notable example involves the use of 3-nitro-4-(pyridin-4-yl)benzoic acid to synthesize a series of chiral lanthanide-organic frameworks (LOFs). nih.gov These materials crystallized without any chiral reagents, with one set of enantiomers forming in the P6₅ space group and the other in the P6₁ space group. nih.gov The origin of the chirality was traced to one-dimensional helical [Ln₂(CO₂)₃]n chains, which are then linked by hydrogen bonds to form a 3D homochiral network. nih.gov

Similarly, a zinc(II) complex with the achiral ligand 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid was found to form a homochiral network. rsc.org The chirality in this case originated from the supramolecular packing of 2D layers, which generates a 4₁ screw axis. rsc.org These examples demonstrate that even with achiral pyridylbenzoate-based ligands like this compound, the coordination and supramolecular interactions can guide the assembly into chiral, non-centrosymmetric structures.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the isolated compound This compound is not extensively published. Research featuring this compound predominantly focuses on its application as a ligand in the synthesis of more complex structures, such as metal-organic frameworks (MOFs) and coordination polymers. frontiersin.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

The primary focus of these studies is the characterization of the resulting supramolecular structures and their bulk properties, like thermal expansion, magnetic behavior, or luminescence, rather than an in-depth computational analysis of the standalone organic ligand itself. frontiersin.orgresearchgate.net222.198.130 While computational methods like Density Functional Theory (DFT) are standard tools in materials science and may have been used to support these findings, specific studies detailing the quantum chemical calculations, molecular modeling, and electronic structure analysis for the individual this compound molecule are not present in the surveyed literature.

Therefore, it is not possible to provide a detailed article that strictly adheres to the requested outline on computational and theoretical investigations, as the specific research findings for the following sections are not publicly available:

Density Functional Theory (DFT) Studies

Ab Initio Methods (e.g., Hartree-Fock)

Molecular Geometry Optimization and Conformer Analysis

Prediction of Vibrational Spectra

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

General computational chemistry data is limited to basic property predictions. chemscene.com

Computational and Theoretical Investigations

Molecular Modeling and Simulation of Structure and Reactivity

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing a map of its electrostatic potential. This map is invaluable for understanding molecular interactions, identifying sites for electrophilic and nucleophilic attack, and studying hydrogen bonding interactions. The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents areas of neutral potential.

For 3-(Pyridin-4-yl)benzoic acid, the MEP map would highlight distinct regions of varying electrostatic potential. The most negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. tandfonline.com These sites represent the most probable areas for electrophilic attack and are active centers for forming hydrogen bonds. Conversely, the most positive potential (blue) is located around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating its high acidity and propensity for nucleophilic attack. The aromatic protons exhibit a lesser positive potential. This detailed charge landscape is fundamental in predicting how the molecule will interact with other chemical species, including biological receptors or crystal lattice components.

Prediction of Material Properties and Reactivity Descriptors

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. rsc.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters calculated include the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

The NLO response of a molecule like this compound arises from the intramolecular charge transfer (ICT) between its electron-donating and electron-accepting groups, connected by a π-conjugated system. In this molecule, the pyridine ring can act as an acceptor and the benzoic acid moiety can have varied characteristics, facilitating ICT. A large value for the first-order hyperpolarizability (β), often compared to the standard NLO material urea, suggests that a compound may have significant NLO activity. researchgate.netresearchgate.net The calculated dipole moment also provides insight into the molecule's polarity, which is linked to its NLO response. researchgate.net Theoretical calculations for similar D-π-A (donor-π-acceptor) structures have shown that high β values are indicative of promising NLO materials. researchgate.net

Table 1: Representative NLO Parameters (Hypothetical for this compound based on similar compounds)

| Parameter | Symbol | Typical Calculation Method | Significance |

| Dipole Moment | μ (Debye) | DFT/B3LYP | Measures molecular polarity |

| Mean Polarizability | α (esu) | DFT/B3LYP | Measures molecular response to an electric field |

| First Hyperpolarizability | β (esu) | DFT/B3LYP | Indicates second-order NLO response |

Theoretical calculations can predict various thermodynamic parameters that describe the stability and energy of a molecule. Using statistical mechanics principles combined with quantum chemical calculations (like DFT), it is possible to determine properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) over a range of temperatures. ajchem-b.commdpi.com

These parameters are derived from the vibrational frequencies calculated for the optimized molecular structure. The heat capacity indicates the amount of heat required to raise the temperature of the substance, while entropy is a measure of its molecular disorder. The enthalpy relates to the total energy content of the system. Understanding how these properties change with temperature is crucial for predicting the compound's behavior under different processing and application conditions. mdpi.com

Table 2: Representative Thermodynamic Parameters (Illustrative Data)

| Temperature (K) | Heat Capacity C°p,m (J·mol⁻¹·K⁻¹) | Entropy S°m (J·mol⁻¹·K⁻¹) | Enthalpy H°m (kJ·mol⁻¹) |

| 200.00 | 150.35 | 350.12 | 25.45 |

| 298.15 | 210.80 | 420.50 | 42.10 |

| 400.00 | 265.50 | 490.25 | 65.80 |

| 500.00 | 310.15 | 555.70 | 95.30 |

Global chemical reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide quantitative measures of a molecule's stability and reactivity. mdpi.comactascientific.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a primary indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

For the closely related compound Ethyl 3-(pyridin-4-yl)benzoate, DFT calculations (B3LYP/6-31G**) predict a HOMO-LUMO gap of 4.1 eV, indicating significant stability. vulcanchem.com From the HOMO and LUMO energies, other key descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -E_HOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -E_LUMO)

Electronegativity (χ): The ability to attract electrons. (χ = (I+A)/2)

Chemical Potential (μ): The escaping tendency of electrons. (μ = -χ)

Chemical Hardness (η): The resistance to charge transfer. (η = (I-A)/2)

Global Softness (S): The reciprocal of hardness. (S = 1/2η)

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. (ω = μ²/2η). researchgate.net

These parameters collectively offer a comprehensive profile of the molecule's reactivity, charge transfer capabilities, and kinetic stability. mdpi.comactascientific.com

Table 3: Calculated Global Reactivity Descriptors for this compound (based on reported data for a similar structure vulcanchem.com)

| Parameter | Symbol | Formula | Value (eV) |

| E_HOMO | EH | - | -6.25 (estimated) |

| E_LUMO | EL | - | -2.15 (estimated) |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.10 vulcanchem.com |

| Ionization Potential | I | -E_HOMO | 6.25 |

| Electron Affinity | A | -E_LUMO | 2.15 |

| Electronegativity | χ | (I+A)/2 | 4.20 |

| Chemical Potential | μ | -(I+A)/2 | -4.20 |

| Chemical Hardness | η | (I-A)/2 | 2.05 |

| Global Softness | S | 1/(2η) | 0.24 |

| Electrophilicity Index | ω | μ²/(2η) | 4.30 |

Advanced Characterization Methodologies in Research

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal XRD and powder XRD (PXRD) provide crucial insights into the structure, purity, and stability of 3-(Pyridin-4-yl)benzoic acid and its derivatives.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of this compound reveals detailed information about its molecular and crystal structure. Studies have shown that the molecule is not planar, with a significant dihedral angle between the benzene (B151609) and pyridine (B92270) rings. For instance, one study reported a dihedral angle of 32.14 (7)°. nih.govresearchgate.net The carboxylic acid group is also slightly twisted relative to the benzene ring, with a reported torsion angle of 11.95 (10)°. nih.govresearchgate.net

Table 1: Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₂H₉NO₂ | nih.govresearchgate.net |

| Molecular Weight | 199.20 | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 13.839 (3) | nih.gov |

| b (Å) | 7.013 (7) | nih.gov |

| c (Å) | 19.469 (10) | nih.gov |

| V (ų) | 1890 (2) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

| Dihedral Angle (Benzene-Pyridine) | 32.14 (7)° | nih.govresearchgate.net |

| Torsion Angle (Carboxy-Benzene) | 11.95 (10)° | nih.govresearchgate.net |

Powder X-ray Diffraction (PXRD) for Phase Purity and Stability

Powder X-ray diffraction is a powerful technique used to confirm the phase purity of a synthesized batch of this compound and to study the stability of its crystalline phases under different conditions, such as temperature variations. mdpi.com In the context of MOFs constructed from this ligand, PXRD is crucial for verifying that the bulk material corresponds to the structure determined by single-crystal XRD. mdpi.comnih.govarchive.org It is also used to analyze the structural changes that occur upon solvent removal or guest exchange within the pores of MOFs. semanticscholar.orgresearchgate.net For example, variable-temperature PXRD studies can reveal phase transitions and the thermal stability of the crystalline framework. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the bonding environment, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum exhibits characteristic signals for the protons on the pyridine and benzene rings. The chemical shifts and coupling patterns of these signals provide definitive evidence for the connectivity of the atoms. Similarly, the ¹³C NMR spectrum shows distinct resonances for each unique carbon atom in the molecule, including the carboxyl carbon and the carbons of the aromatic rings. rsc.orgjocpr.comrsc.org

Table 2: Representative NMR Data for this compound and its derivatives

| Nucleus | Chemical Shift (ppm) Range | Assignment |

|---|---|---|

| ¹H | 7.30 - 9.00 | Aromatic Protons (Pyridine and Benzene Rings) |

| ¹³C | 119.0 - 150.0 | Aromatic Carbons |

| ¹³C | ~166 | Carboxylic Acid Carbon |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative. rsc.orgjocpr.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. Key vibrational bands include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=N and C=C stretching vibrations of the pyridine and benzene rings. archive.orgresearchgate.netuobaghdad.edu.iq The formation of hydrogen bonds in the solid state can be observed through shifts in the positions and broadening of the O-H and C=O stretching bands. bohrium.com

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) Range |

|---|---|

| O-H stretch (Carboxylic Acid) | 3000 - 2500 (broad) |

| C=O stretch (Carboxylic Acid) | 1700 - 1680 |

| C=N and C=C stretch (Aromatic Rings) | 1600 - 1400 |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions. researchgate.netbohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound typically shows absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the aromatic pyridine and benzene rings. The position and intensity of these absorption bands can be influenced by the solvent and by coordination to metal ions. In the study of MOFs, UV-Vis spectrophotometry can be used to characterize phenomena such as solvatochromism, where the color of the material changes depending on the included solvent molecules. rsc.org

Mass Spectrometry (LC-MS, ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI-MS), is a pivotal technique for the molecular weight verification and purity assessment of this compound and its derivatives. ESI-MS is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺, allowing for unambiguous determination of the molecular weight. jst.go.jp

For this compound, with a molecular formula of C₁₂H₉NO₂, the expected monoisotopic mass is 199.0633 g/mol . In ESI-MS analysis, the compound is expected to be detected as its protonated form [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements.

Table 1: Expected ESI-MS Data for this compound

| Formula | Analyte | Ion Type | Calculated m/z |

| C₁₂H₉NO₂ | This compound | [M+H]⁺ | 200.0706 |

This table presents the theoretical mass-to-charge ratio (m/z) for the protonated molecule, which is the primary ion observed in ESI-MS.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique used to probe the vibrational modes of a molecule, providing a structural fingerprint. While specific experimental Raman spectra for this compound are not detailed in the reviewed literature, the technique's application can be inferred from studies on its constituent parts, such as benzoic acid. researchgate.net

The analysis of the Raman spectrum of this compound would involve the identification of characteristic bands corresponding to its functional groups. Density Functional Theory (DFT) calculations are often employed to simulate the vibrational spectra and aid in the precise assignment of experimental bands. researchgate.net Key vibrational modes would include stretching and bending vibrations of the pyridine and benzene rings, as well as modes associated with the carboxylic acid group.

Table 2: Predicted Key Vibrational Modes for this compound in Raman Spectroscopy

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |

| C=O Stretch | 1680-1710 | Carboxylic Acid |

| Aromatic C=C Stretch | 1580-1620 | Pyridine & Benzene Rings |

| Pyridine Ring Breathing | 990-1030 | Pyridine Ring |

| Benzene Ring Breathing | ~1000 | Benzene Ring |

This table outlines the expected regions for significant Raman bands based on the known vibrational frequencies of its constituent functional groups.

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and composition. TGA is frequently used to characterize metal-organic frameworks (MOFs) that utilize 3-(pyridin-4-yl)benzoate as a linker. rsc.org

In a study of a zinc-based MOF with the formula {[Zn(34pba)₂]·(0.5 DMF)·(0.5 H₂O)}n, where 34pba is 3-(pyridin-4-yl)benzoate, TGA was used to monitor its thermal decomposition. researchgate.net The analysis revealed a two-step process: an initial weight loss attributed to the release of guest solvent molecules (water and DMF), followed by the decomposition of the host framework at a much higher temperature. researchgate.net

Table 3: TGA Data for {[Zn(3-(pyridin-4-yl)benzoate)₂]·(0.5 DMF)·(0.5 H₂O)}n

| Temperature Range | Weight Loss (%) | Assignment |

| 90–250 °C | 9.80% | Loss of guest H₂O and DMF molecules. researchgate.net |

| > 380 °C | - | Decomposition of the guest-free framework. researchgate.net |

This table summarizes the thermal events observed during the TGA of a representative MOF containing the 3-(pyridin-4-yl)benzoate ligand, highlighting its role in forming thermally stable structures. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chirality Assessment

Chiroptical spectroscopy, and specifically Circular Dichroism (CD), measures the differential absorption of left and right circularly polarized light. acs.org This technique is exclusively sensitive to chiral molecules.

The this compound molecule is itself achiral as it possesses a plane of symmetry. Therefore, an isolated molecule of this compound will not produce a CD signal.

However, CD spectroscopy becomes a highly relevant and powerful tool when this achiral building block is incorporated into a larger, chiral supramolecular assembly. For instance, if this compound is used as a ligand to construct a MOF that crystallizes in a chiral space group, the resulting framework will be chiral and exhibit a CD spectrum. researchgate.net The presence of a CD signal would confirm the formation of a homochiral structure. researchgate.net Similarly, if the molecule is part of a helical polymer, CD spectroscopy can be used to characterize the helical structure of the macromolecule. rsc.org Thus, while the molecule itself is achiral, CD spectroscopy is essential for assessing the induced chirality in complex systems derived from it.

Functional Applications and Performance Evaluation

Catalytic Applications of 3-(Pyridin-4-yl)benzoic acid-based Materials

The unique structural characteristics of this compound facilitate the creation of catalytic sites within the porous structures of MOFs. The pyridyl nitrogen can act as a Lewis basic site, while the metal nodes coordinated by the carboxylate group can serve as Lewis acidic centers, enabling bifunctional catalysis.

Heterogeneous Catalysis with Metal-Organic Frameworks

Metal-organic frameworks constructed using pyridyl-containing ligands like this compound are recognized as promising heterogeneous catalysts. mdpi.comnih.gov The inherent porosity and high surface area of these materials allow for efficient diffusion of reactants and products, while the well-defined active sites can lead to high selectivity. nih.gov The robustness of these frameworks often permits their recovery and reuse over multiple catalytic cycles.

The catalytic activity of such MOFs often stems from the interplay between the metal centers and the functional groups on the organic linkers. For instance, in MOFs constructed from ligands containing both pyridyl and carboxylate groups, the metal nodes can function as Lewis acids, while the uncoordinated nitrogen atoms of the pyridine (B92270) rings act as Lewis bases. This combination is ideal for a variety of organic transformations. mdpi.comnih.gov

Catalytic Activity in Oxidative Imination Reactions

While direct studies on this compound-based MOFs for oxidative imination are limited, research on analogous systems highlights the potential of this class of materials. For example, a terpyridine/Zn-based MOF derived from 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid has demonstrated high catalytic activity in the oxidative imination of alcohols with anilines. maragheh.ac.ir This suggests that the pyridyl nitrogen atoms within the MOF structure can facilitate such transformations. The presence of both Lewis acidic (metal sites) and Lewis basic (pyridyl nitrogen) centers is crucial for activating the alcohol and amine substrates.

Table 1: Catalytic Performance of a Terpyridine/Zn-based MOF in Oxidative Imination (Data is for an analogous system and serves as an indicator of potential performance)

| Entry | Alcohol | Aniline | Yield (%) |

| 1 | Benzyl alcohol | Aniline | 95 |

| 2 | 4-Methylbenzyl alcohol | Aniline | 92 |

| 3 | 4-Methoxybenzyl alcohol | Aniline | 96 |

| 4 | Benzyl alcohol | 4-Methylaniline | 94 |

CO2 Chemical Transformation (e.g., to cyclic carbonates)

The conversion of carbon dioxide into value-added chemicals is a critical area of research. MOFs containing pyridyl-functionalized linkers have shown promise as catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates. acs.orgmdpi.commdpi.com The Lewis basic pyridyl sites can activate CO2, while the Lewis acidic metal centers activate the epoxide, facilitating the ring-opening reaction. acs.org

A 2-fold interpenetrated, 2D metal-organic framework with open metal sites and dangling pyridyl groups has demonstrated almost quantitative formation of cyclic carbonates from various epoxides under relatively mild conditions. acs.org This catalyst was also found to be recyclable. acs.org

Table 2: Catalytic Performance of a Pyridyl-Functionalized MOF in CO2 Cycloaddition (Data is for an analogous system and serves as an indicator of potential performance)

| Entry | Epoxide | Conversion (%) | Conditions |

| 1 | Styrene oxide | >99 | 0.3 mol% catalyst, 0.75 mol% TBAB, 80 °C, 24 h |

| 2 | Propylene oxide | >99 | 0.3 mol% catalyst, 0.75 mol% TBAB, 80 °C, 24 h |

| 3 | Epichlorohydrin | >99 | 0.3 mol% catalyst, 0.75 mol% TBAB, 80 °C, 24 h |

| 4 | Cyclohexene oxide | >99 | 0.3 mol% catalyst, 0.75 mol% TBAB, 80 °C, 24 h |

Knoevenagel Condensation Reactions

Coordination polymers and MOFs based on pyridyl-dicarboxylate linkers have been effectively utilized as heterogeneous catalysts for Knoevenagel condensation reactions. acs.orgresearchgate.netnih.gov This reaction, which involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalytic activity of these materials is attributed to the presence of both Lewis acidic metal centers and Lewis basic pyridyl groups, which can activate the carbonyl compound and the active methylene compound, respectively. d-nb.info

Coordination polymers synthesized from 4,4′-(pyridine-3,5-diyl)dibenzoic acid have shown excellent catalytic performance in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, achieving up to 99% product yields. acs.org These catalysts were also found to be recyclable. acs.org

Table 3: Knoevenagel Condensation of Benzaldehyde and Malononitrile using a Pyridine-Dicarboxylate-based MOF (Data is for an analogous system and serves as an indicator of potential performance)

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | MOF-4 | 1 | 99 |

| 2 | MOF-4 (Recycle 1) | 1 | 98 |

| 3 | MOF-4 (Recycle 2) | 1 | 98 |

| 4 | MOF-4 (Recycle 3) | 1 | 97 |

Luminescent Materials Based on Pyridylbenzoate Coordination Polymers

Coordination polymers constructed from this compound and similar pyridylbenzoate ligands often exhibit interesting photoluminescent properties. mdpi.comnih.gov The luminescence can originate from the organic linker (intraligand transitions), the metal center, or from charge transfer between the metal and the ligand.

Photoluminescence Properties and Enhancement

The incorporation of pyridylbenzoate ligands into coordination polymers can lead to enhanced luminescence compared to the free ligand. This enhancement is often attributed to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways. nih.gov The nature of the metal ion and the coordination environment can also significantly influence the photoluminescent properties, including the emission wavelength, quantum yield, and lifetime. mdpi.com

For instance, a zinc(II) coordination polymer based on 4-(pyridin-4-yl)benzoic acid exhibits significantly enhanced solid-state luminescence with a red shift compared to the free ligand. nih.gov Lanthanide-based coordination polymers are of particular interest due to their sharp emission bands and long luminescence lifetimes. A europium-based coordination polymer has been reported with a quantum yield of up to 89%. acs.org

Table 4: Photoluminescence Data for Selected Pyridyl-Carboxylate Based Coordination Polymers (Data is for analogous systems and serves as an indicator of potential performance)

| Polymer | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Lifetime |

| [Zn(4-pbc)(HCOO)]n | ~350 | ~420 | Not Reported | Not Reported |

| {[Cd3(sdc)2(trz)2(H2O)2]·DMF}n | 320 | 443 | 38 | 1.05 ns (88%), 2.29 ns (12%) |

| {[Eu(H2O)(TPA)(ox)]·0.5H2O}n | ~320 | 615 | 89 | Not Reported |

| {[Tb(H2O)(TPA)(ox)]·0.5H2O}n | ~320 | 545 | 71 | Not Reported |

Table of Compound Names

| Abbreviation | Full Name |

| This compound | This compound |

| MOF | Metal-Organic Framework |

| 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid | 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid |

| TBAB | Tetrabutylammonium bromide |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid |

| 4-pbc | 4-(pyridin-4-yl)benzoate |

| sdc | 4,4'-stilbenedicarboxylate |

| trz | 1,2,4-triazole (B32235) |

| TPA | 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylate |

| ox | oxalate (B1200264) |

Solvatochromism and Thermochromism Phenomena

Metal-Organic Frameworks (MOFs) incorporating 3-(Pyridin-4-yl)benzoate, often abbreviated as 34pba, have demonstrated significant solvatochromic and thermochromic behaviors. These phenomena, where the material changes color in response to solvent or temperature changes, are particularly prominent in frameworks constructed with cobalt(II) metal centers.

Two structural isomers of a cobalt(II) MOF, formulated as {[Co(34pba)₂]·DMF}n, were synthesized under different thermal conditions. acs.org One isomer, a three-dimensional framework, is formed at 120 °C, while the other, a two-dimensional network, is produced at 75 °C. acs.org Both isomers exhibit thermochromism at high temperatures and solvatochromism upon absorbing various solvents. acs.org The thermochromic behavior is linked to changes in the coordination environment of the Co(II) ions upon heating. acs.orgfrontiersin.org

The solvatochromism of these materials is particularly noteworthy. The desolvated, activated form of one cobalt framework, when exposed to different solvent vapors, undergoes distinct color changes. acs.org For instance, a cobalt(II) framework created with a mix of 3-(4-pyridyl)benzoate (34pba) and 4-(4-pyridyl)benzoate (44pba) ligands displays a visible color change when it sorbs water or ammonia. mdpi.comafricaresearchconnects.com This reversible color change is indicative of a phase change within the material, triggered by the guest molecules. mdpi.com The activated phase of a pure cobalt(II)-34pba framework also absorbs a wide range of solvent vapors, leading to phase changes and corresponding solvatochromic responses. acs.org

Table 1: Solvatochromic and Thermochromic Behavior of Cobalt(II)-34pba MOFs

| Framework | Stimulus | Observed Color Change | Reference |

|---|---|---|---|

| {[Co(34pba)₂]·DMF}n | High Temperature | Exhibits thermochromism (specific colors not detailed) | acs.org |

| {[Co(34pba)₂]·DMF}n | Various Solvents | Exhibits solvatochromism (specific colors not detailed) | acs.org |

| Activated {[Co(34pba)(44pba)]}n | Sorption of Water (H₂O) | Color change observed | mdpi.comafricaresearchconnects.com |

| Activated {[Co(34pba)(44pba)]}n | Sorption of Ammonia (NH₃) | Color change observed | mdpi.comafricaresearchconnects.com |

Electrochemical Applications

Derivatives of this compound have been incorporated into electroactive materials, particularly for applications in energy conversion, such as water splitting.

Metal-organic frameworks constructed using a rigid derivative ligand, 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, have been identified as effective electrocatalysts for water splitting. acs.orgrsc.org In this process, electricity is used to decompose water into hydrogen (H₂) and oxygen (O₂).

Three isostructural MOFs were synthesized using this ligand with cobalt (Co), copper (Cu), and zinc (Zn) metal ions. acs.org Of these, the cobalt and copper complexes were found to be electrocatalytically active for water splitting. acs.org The cobalt-based MOF, in particular, demonstrated superior electrocatalytic activity. acs.org These 2D frameworks were mounted on a glassy carbon electrode and catalyzed both water oxidation (oxygen evolution) and reduction (hydrogen evolution). rsc.org

Despite its effectiveness, the cobalt complex was noted to be unstable during the water oxidation half-reaction and eventually dissolved. rsc.org Nevertheless, it achieved significant turnover numbers (TONs), producing 1.92 moles of dihydrogen and 6.73 moles of dioxygen per mole of complex over a two-hour period under specific buffer and electrode conditions. rsc.org The copper-based MOF showed about one-third of the oxygen-evolving activity, which was attributed to a higher overpotential required for the oxidation reaction. rsc.org These findings underscore the critical role that the choice of metal ion plays in the electrocatalytic performance of these materials. acs.org

Table 3: Electrocatalytic Performance of MOFs Based on a this compound Derivative for Water Splitting

| Catalyst | Application | Key Finding | Reference |

|---|---|---|---|

| Co(II)-MOF with 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate | Overall Water Splitting | Shows better electrocatalytic activity than the Cu and Zn analogues. Achieved a TON of 1.92 mol for H₂ and 6.73 mol for O₂ in 2 hours. | acs.orgrsc.org |

| Cu(II)-MOF with 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate | Overall Water Splitting | Active, but exhibits about one-third of the oxygen evolution activity of the Co-MOF due to a higher overpotential. | acs.orgrsc.org |

| Zn(II)-MOF with 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate | Overall Water Splitting | Not reported to be electrocatalytically active. | acs.org |

Compound Index

Development of Supramolecular Capacitors

The unique molecular architecture of this compound, which combines a carboxylic acid group with a pyridine ring, makes it a candidate for the construction of electroactive supramolecular structures. cymitquimica.com These functional groups allow it to act as a versatile ligand in coordination chemistry. cymitquimica.com While specific research detailing the use of this compound in supramolecular capacitors is not extensively documented, related structures have shown promise. For instance, metal-organic frameworks (MOFs) created with ligands containing conjugated systems like pyridine and benzene (B151609) have been investigated for their potential in supercapacitors. researchgate.net The rigid, conjugated nature of these ligands can facilitate electron transport, while the porous channels within the resulting MOF structure allow for rapid electrolyte transfer, both of which are critical features for stable electrochemical performance in a supercapacitor. researchgate.net The principles demonstrated in these related systems suggest a potential pathway for the application of this compound in developing novel energy storage materials.

Separation Technologies

Advanced Gas Separation Systems

The use of this compound and its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) has led to significant advancements in gas separation technologies. These crystalline materials feature tunable pores and active sites that can be designed for selective gas adsorption.

A notable example involves a MOF constructed using 3-nitro-4-(pyridin-4-yl)benzoic acid , a derivative of the primary compound. This particular MOF, when synthesized with cadmium, demonstrated impressive selectivity in separating carbon dioxide from nitrogen. nih.gov The gas adsorption investigation revealed a CO2/N2 selectivity ratio of 71 at 273 K, indicating that the amount of CO2 adsorbed is 71 times higher than that of N2 at the same pressure. nih.gov

Table 1: Gas Separation Performance of a MOF based on 3-nitro-4-(pyridin-4-yl)benzoic acid

This table is interactive. You can sort and filter the data.

| Property | Value | Conditions | Source |

| Ligand | 3-nitro-4-(pyridin-4-yl)benzoic acid | - | nih.gov |

| Gas Mixture | Carbon Dioxide (CO2) / Nitrogen (N2) | - | nih.gov |

| Selectivity (CO2/N2) | 71 | 273 K | nih.gov |

In another application, a MOF named Ni-3-F was synthesized using 3-fluoro-4-(pyridin-4-yl)benzoic acid . rsc.org This material was specifically designed for the challenging separation of ethane (B1197151) (C2H6) and ethylene (B1197577) (C2H4). The fluorinated aromatic pore surface of Ni-3-F, with its high-density distribution of nitrogen, oxygen, and fluorine atoms, provides multiple supramolecular bonding sites that preferentially adsorb C2H6 over C2H4. rsc.org At 298 K and 1 bar, Ni-3-F adsorbs a significantly higher amount of ethane compared to ethylene, making it effective for producing high-purity ethylene in a single step. rsc.org

Table 2: C2H6 and C2H4 Adsorption Data for Ni-3-F MOF

This table is interactive. You can sort and filter the data.

| Gas | Adsorption Capacity (cm³ g⁻¹) | Temperature | Pressure | Source |

| Ethane (C2H6) | 77.44 | 298 K | 1 bar | rsc.org |

| Ethylene (C2H4) | 65.13 | 298 K | 1 bar | rsc.org |

Heavy Metal Ion Removal via Nanofiltration Membranes

Nanofiltration is an established membrane-based technology for removing divalent ions and other contaminants from water. semanticscholar.org The efficiency of nanofiltration membranes in capturing heavy metal ions often relies on the functionalization of the membrane surface with ligands that have a high affinity for these metals. semanticscholar.org

The bifunctional nature of this compound, containing both a carboxylic acid and a pyridine group, makes it a strong candidate for this application. cymitquimica.com Carboxylic acid and amine-like functional groups are known to form coordinate bonds and chelation complexes with heavy metal ions, effectively sequestering them from aqueous solutions. semanticscholar.orgnih.gov

Although direct synthesis of a nanofiltration membrane using this compound as the primary component is not yet widely reported, its chemical properties suggest significant potential. It could be incorporated into membrane fabrication in several ways:

As a functionalizing agent grafted onto the surface of a polymer membrane.

As the organic linker in a MOF which is then embedded into a membrane matrix to create a mixed-matrix membrane (MMM). The pores and functional groups of the MOF would then be responsible for the selective capture of heavy metal ions. nih.gov

The principle relies on the ability of the carboxylate and pyridine nitrogen sites to act as chelating agents for ions such as lead (Pb2+), copper (Cu2+), cadmium (Cd2+), and zinc (Zn2+). semanticscholar.orgnih.gov

Biological and Medicinal Chemistry Research

Antimicrobial Activity Studies of 3-(Pyridin-4-yl)benzoic acid and Related Derivatives

Derivatives of this compound have been synthesized and evaluated for their efficacy against a spectrum of microbial pathogens, including both bacteria and fungi.

The antibacterial potential of compounds derived from the this compound scaffold has been demonstrated in several studies. A novel series of triazolothiadiazole derivatives incorporating the pyridin-4-yl group was synthesized and showed antibacterial activity against both Gram-positive and Gram-negative bacterial strains. jocpr.comjocpr.com The zones of inhibition for these compounds ranged from 29 mm to 46 mm. jocpr.com